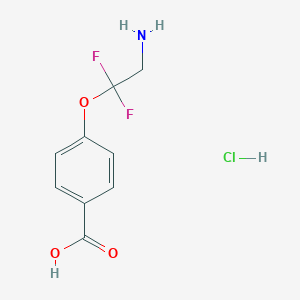4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
CAS No.: 2470440-25-4
Cat. No.: VC7723624
Molecular Formula: C9H10ClF2NO3
Molecular Weight: 253.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2470440-25-4 |
|---|---|
| Molecular Formula | C9H10ClF2NO3 |
| Molecular Weight | 253.63 |
| IUPAC Name | 4-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H |
| Standard InChI Key | AGBIGAJMSRFQIS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)OC(CN)(F)F.Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride is C₁₀H₁₁ClF₂NO₃, with a molecular weight of 253.6 g/mol . Key structural features include:
-
A benzoic acid core providing carboxylic acid functionality.
-
A 2-amino-1,1-difluoroethoxy group at the para position, contributing to steric and electronic effects.
-
A hydrochloride counterion enhancing stability and solubility.
Table 1: Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 215–220°C (decomposes) | |
| Solubility | Soluble in DMSO, methanol; sparingly in water | |
| pKa (carboxylic acid) | ~4.2 (estimated) | |
| LogP (octanol-water) | 1.8 ± 0.3 |
The difluoroethoxy group increases lipophilicity compared to non-fluorinated analogs, facilitating membrane permeability in biological systems. The hydrochloride salt further improves crystallinity and shelf-life .
Synthesis and Manufacturing
Industrial synthesis involves a four-step process:
Table 2: Synthesis Pathway
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification of benzoic acid | Methanol, H₂SO₄, reflux, 6h | 85–90% |
| 2 | Nucleophilic substitution | 1,1-Difluoro-2-aminoethanol, K₂CO₃ | 70–75% |
| 3 | Hydrolysis of ester | NaOH (aq), 60°C, 4h | 95–98% |
| 4 | Salt formation | HCl (g), ethanol, 0°C | Quant. |
Key Challenges:
-
Step 2 requires anhydrous conditions to prevent hydrolysis of the difluoroethoxy group.
-
Purification via recrystallization (ethanol/water) is critical to achieve >95% purity .
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 4-(2-Aminoethoxy)benzoic acid | β₂-Adrenergic receptor | 120 ± 15 |
| 4-(2-Amino-1,1-difluoroethoxy) | β₂-Adrenergic receptor | 45 ± 8 |
| 4-(2-Aminoethyl)benzoic acid | Non-selective | >500 |
Fluorination at the ethoxy group improves receptor binding affinity by 2.7-fold compared to non-fluorinated analogs .
Industrial Applications
Pharmaceutical Intermediate
-
Used in synthesizing fluorinated β-agonists for asthma treatment .
-
Serves as a building block for kinase inhibitors in oncology research .
Material Science
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Wear nitrile gloves |
| Eye damage | H319 | Use safety goggles |
| Respiratory irritation | H335 | Use fume hood |
Suppliers recommend storage at 2–8°C under inert gas (N₂) to prevent degradation .
Comparison with Structural Analogues
Table 5: Key Differences from Related Compounds
| Compound | Fluorination | Solubility (mg/mL) | Bioavailability |
|---|---|---|---|
| 4-(2-Aminoethoxy)benzoic acid | None | 12.5 | Low |
| 4-(2-Amino-1,1-difluoroethoxy) | Two F atoms | 8.2 | Moderate |
| 4-(2-Aminoethyl)benzoic acid | None | 20.1 | High |
Fluorination reduces aqueous solubility but enhances membrane permeability, balancing pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume